

# Independent Validation of Acousia Therapeutics' Bimokalner: A Comparative Guide to Otoprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Bimokalner |           |
| Cat. No.:            | B15588733  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Acousia Therapeutics' investigational drug, **Bimokalner** (ACOU085), against other potential therapeutic agents for the prevention of cisplatin-induced hearing loss. The information is compiled from publicly available preclinical and clinical data to offer an objective overview for researchers and professionals in the field of otology and drug development.

## **Executive Summary**

Cisplatin, a potent chemotherapeutic agent, is frequently associated with ototoxicity, leading to permanent hearing loss and a significant decline in the quality of life for cancer survivors. Acousia Therapeutics' ACOU085, also known as **Bimokalner**, is a first-in-class small molecule activator of the Kv7.4 (KCNQ4) potassium channel, currently in clinical development for the prevention of cisplatin-induced hearing loss.[1][2][3][4][5] This guide summarizes the available data on **Bimokalner** and compares it with other otoprotective strategies, including sodium thiosulfate, N-acetylcysteine, and dexamethasone. While direct quantitative comparisons are limited by the proprietary nature of early-stage drug development, this document aims to provide a structured overview based on existing literature.

## **Data Presentation: A Comparative Overview**







At present, specific quantitative preclinical data for ACOU085 in cisplatin-induced ototoxicity models have not been made publicly available by Acousia Therapeutics. Press releases and conference abstracts indicate that the compound has shown a "significant potential to reduce cisplatin-induced hearing loss and preserve outer hair cells from ototoxicity in preclinical models".[4][5][6][7] The ongoing Phase 2a PROHEAR clinical trial is designed to provide robust clinical data, with enrollment expected to be completed in the second half of 2025.[7][8][9]

In contrast, more extensive quantitative data is available for alternative agents. The following tables summarize the performance of these compounds in both preclinical and clinical settings.

Table 1: Preclinical Efficacy of Otoprotective Agents against Cisplatin-Induced Hearing Loss



| Compound                | Animal Model | Cisplatin<br>Dosage               | Key Efficacy<br>Endpoints                                    | Outcome                                                                                      |
|-------------------------|--------------|-----------------------------------|--------------------------------------------------------------|----------------------------------------------------------------------------------------------|
| ACOU085<br>(Bimokalner) | Guinea Pig   | Not specified                     | Hearing loss,<br>outer hair cell<br>apoptosis                | Qualitative reports of significant protection.[1][10]                                        |
| Dexamethasone           | Guinea Pig   | 12 mg/kg IP                       | Auditory<br>Brainstem<br>Response (ABR)<br>threshold shifts  | Significant preservation of cochlear function when administered 1 hour before cisplatin.[11] |
| Dexamethasone           | Rat          | 8 mg/kg/day IP<br>for 4 days      | ABR threshold<br>shifts, stria<br>vascularis<br>preservation | Partial protection against ototoxicity.[12]                                                  |
| Sodium<br>Thiosulfate   | Guinea Pig   | 1.5 mg/kg/day IM<br>for 8 days    | Hearing<br>Threshold Levels<br>(HTL)                         | >40 dB HTL shift<br>in cisplatin-only<br>group; no<br>change in STS<br>group.[13]            |
| N-Acetylcysteine        | Guinea Pig   | Cumulative dose<br>of 20 mg/kg IP | Distortion Product Otoacoustic Emissions (DPOAEs)            | Significant preservation of DPOAEs.[14]                                                      |

Table 2: Clinical Efficacy of Otoprotective Agents against Cisplatin-Induced Hearing Loss



| Compound                | Study Population                                                               | Key Efficacy<br>Endpoints                                            | Outcome                                                                             |
|-------------------------|--------------------------------------------------------------------------------|----------------------------------------------------------------------|-------------------------------------------------------------------------------------|
| ACOU085<br>(Bimokalner) | Adult testicular cancer patients                                               | Ongoing Phase 2a<br>clinical trial<br>(PROHEAR study).[8]<br>[9][15] | Data not yet available.                                                             |
| Sodium Thiosulfate      | Pediatric patients with<br>standard-risk<br>hepatoblastoma<br>(SIOPEL 6 trial) | Incidence of hearing<br>loss (Grade ≥1)                              | 33% incidence with<br>STS vs. 63% with<br>cisplatin alone (48%<br>lower incidence). |
| Sodium Thiosulfate      | Pediatric patients with solid tumors (COG ACCL0431 trial)                      | Incidence of hearing loss                                            | 44% incidence with STS vs. 58% with cisplatin alone.                                |
| N-Acetylcysteine        | Pediatric patients with non-metastatic tumors                                  | Likelihood of hearing loss                                           | Decreased likelihood<br>of CIHL at the end of<br>therapy (OR 0.13).                 |

# **Experimental Protocols**

Detailed experimental protocols are crucial for the independent validation and comparison of therapeutic candidates. Below are summaries of the methodologies used in key studies.

#### ACOU085 (Bimokalner) - Preclinical

- Animal Model: Guinea Pig.[1][10]
- Drug Administration: Transtympanic injection of a slow-release gel formulation.[1][10]
- Ototoxicity Induction: Cisplatin administration (dosage not specified in available abstracts).[1]
   [10]
- Efficacy Assessment: Evaluation of hearing loss and outer hair cell apoptosis (specific methods not detailed).[1][10]

Dexamethasone - Preclinical (Guinea Pig)



- Animal Model: Adult male guinea pigs.[11]
- Drug Administration: Intratympanic injection of dexamethasone for 5 days, starting 1 hour or 1 day before cisplatin.[11]
- Ototoxicity Induction: Intraperitoneal injection of cisplatin.[11]
- Efficacy Assessment: Auditory brainstem response (ABR) and cochlear morphology.[11]

Sodium Thiosulfate - Clinical (SIOPEL 6 Trial)

- Study Design: Multicenter, randomized, open-label, phase 3 trial.
- Participants: Children with standard-risk hepatoblastoma.
- Intervention: Cisplatin plus sodium thiosulfate (administered 6 hours after cisplatin) versus cisplatin alone.
- Primary Outcome: Incidence of hearing loss of grade 1 or higher.

N-Acetylcysteine - Clinical (Phase I Trial)

- Study Design: Nonrandomized, controlled phase Ia/Ib trial.
- Participants: Children and adolescents with newly diagnosed non-metastatic, cisplatintreated tumors.
- Intervention: Intravenous N-acetylcysteine administered 4 hours post-cisplatin.
- Efficacy Assessment: Serial age-appropriate audiology assessments.

# **Mandatory Visualization**

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.





#### Click to download full resolution via product page

Caption: Mechanism of ACOU085 in protecting outer hair cells.



Click to download full resolution via product page



Caption: General mechanisms of cisplatin ototoxicity and otoprotectants.



Click to download full resolution via product page

Caption: A typical workflow for preclinical otoprotection studies.



### Conclusion

**Bimokalner** (ACOU085) represents a novel and targeted approach to preventing cisplatin-induced hearing loss by activating Kv7.4 channels in outer hair cells. While publicly available quantitative preclinical data is currently limited, the ongoing Phase 2a PROHEAR study is a critical step towards validating its efficacy in a clinical setting. In comparison, agents like sodium thiosulfate and N-acetylcysteine have demonstrated clinical benefits, particularly in pediatric populations, through their antioxidant properties. Dexamethasone has also shown promise in preclinical models via its anti-inflammatory effects.

For a comprehensive and independent validation of **Bimokalner**'s potential, the full disclosure of preclinical data and the results of the PROHEAR study will be essential. This will enable a direct and quantitative comparison with existing and emerging otoprotective strategies, ultimately informing future clinical practice and drug development in this critical area of unmet medical need.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Cisplatin-Induced Ototoxicity: Effects, Mechanisms and Protection Strategies PMC [pmc.ncbi.nlm.nih.gov]
- 2. INTRAVENOUS N-ACETYLCYSTEINE TO PREVENT CISPLATIN-INDUCED HEARING LOSS IN CHILDREN: A NONRANDOMIZED CONTROLLED PHASE 1 TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hearinghealthmatters.org [hearinghealthmatters.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. hearingreview.com [hearingreview.com]
- 6. Acousia begins enrolment in cisplatin-induced hearing loss drug trial [clinicaltrialsarena.com]
- 7. urologytimes.com [urologytimes.com]



- 8. hearingreview.com [hearingreview.com]
- 9. Acousia Therapeutics Reaches 50% Patient Enrollment Milestone in Phase 2 PROHEAR Study > Acousia Therapeutics GmbH [acousia.com]
- 10. A single dose of dexamethasone encapsulated in polyethylene glycol-coated polylactic acid nanoparticles attenuates cisplatin-induced hearing loss following round window membrane administration PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of intratympanic dexamethasone administration on cisplatin-induced ototoxicity in adult guinea pigs PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. ascopubs.org [ascopubs.org]
- 14. Prevention of cisplatin ototoxicity using transtympanic N-acetylcysteine and lactate -PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [Independent Validation of Acousia Therapeutics' Bimokalner: A Comparative Guide to Otoprotective Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588733#independent-validation-of-acousia-therapeutics-bimokalner-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com